N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide
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Overview
Description
“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide” is a small molecule inhibitor that has shown promise in cancer prevention and treatment. It has a molecular formula of C17H13N5O6 .
Synthesis Analysis
A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as a part of the metal chelation motif were synthesized and evaluated for their in vitro anti-HIV-1 activity . The structure of the synthesized compounds was confirmed by IR, 1 HNMR, ESI–MS, and CHN analysis .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a bicyclic system consisting of a pyridine ring fused with a pyrimidine ring . This core is substituted at various positions with different functional groups, including a nitrobenzamide group .Scientific Research Applications
Molecular Complex Formation and Crystal Engineering
Research into the formation of molecular complexes with various pyridyl bases and aminobenzamides, such as N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide, can provide insights into crystal engineering. Studies have shown that these complexes can form solvates and co-crystal solvates involving specific solvent interactions and hydrogen bonding patterns, offering routes to novel solid forms of active pharmaceutical ingredients (APIs) (Vangala, Chow, & Tan, 2013).
Antimicrobial and Antitumor Activity
Compounds structurally related to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide have been synthesized and evaluated for their antimicrobial and antitumor activities. These compounds, through various structural modifications and synthesis pathways, have shown promising activities against a range of pathogens and cancer cell lines, highlighting their potential in the development of new therapeutic agents (Bondock, Rabie, Etman, & Fadda, 2008).
Future Directions
The compound and its derivatives have shown promise in cancer prevention and treatment, as well as anti-HIV-1 activity . Future research could focus on further exploring these therapeutic potentials, optimizing the compound’s properties for better efficacy and safety, and investigating its mechanism of action in more detail.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is likely to bind with high affinity to multiple receptors
Mode of Action
It’s known that many bioactive aromatic compounds interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .
Biochemical Pathways
It’s worth noting that many compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds , it’s possible that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c1-10-6-7-21-15(8-10)19-12(3)16(18(21)24)20-17(23)13-4-5-14(22(25)26)11(2)9-13/h4-9H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBBYRVHUBOOEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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